6-Methyl-5-(4-oxo-1,2,3-benzotriazin-3(4h)-yl)pyrimidine-2,4(1h,3h)-dione

DHFR inhibition antitumor screening L1210 murine leukemia

6-Methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione (CAS 56742-21-3) is a heterocyclic compound belonging to the 5-(1,2,3-benzotriazin-4-one)-substituted pyrimidine-2,4-dione class. First described by Brown and Stevens in 1975 as part of a series of potential dihydrofolate reductase (DHFR) inhibitors , this compound has a molecular formula of C₁₂H₉N₅O₃, a molecular weight of 271.23 g·mol⁻¹, and a topological polar surface area (TPSA) of 114.02 Ų.

Molecular Formula C12H9N5O3
Molecular Weight 271.23 g/mol
CAS No. 56742-21-3
Cat. No. B12931889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5-(4-oxo-1,2,3-benzotriazin-3(4h)-yl)pyrimidine-2,4(1h,3h)-dione
CAS56742-21-3
Molecular FormulaC12H9N5O3
Molecular Weight271.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)N2C(=O)C3=CC=CC=C3N=N2
InChIInChI=1S/C12H9N5O3/c1-6-9(10(18)14-12(20)13-6)17-11(19)7-4-2-3-5-8(7)15-16-17/h2-5H,1H3,(H2,13,14,18,20)
InChIKeyIHAFRZMOYKUBBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione (CAS 56742-21-3): Procurement & Selection Baseline


6-Methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione (CAS 56742-21-3) is a heterocyclic compound belonging to the 5-(1,2,3-benzotriazin-4-one)-substituted pyrimidine-2,4-dione class. First described by Brown and Stevens in 1975 as part of a series of potential dihydrofolate reductase (DHFR) inhibitors [1], this compound has a molecular formula of C₁₂H₉N₅O₃, a molecular weight of 271.23 g·mol⁻¹, and a topological polar surface area (TPSA) of 114.02 Ų.

Why Generic Substitution of 6-Methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione (CAS 56742-21-3) Fails


The benzotriazinyl-pyrimidine scaffold displays steep structure-activity relationships (SAR) wherein seemingly minor modifications—such as replacing the 6-methyl-2,4-dione with a 2-amino or 2,4-diamino substituent—can alter biological activity. While close structural analogs within the same series may retain DHFR-binding capacity, the target compound (carrying the 6-methyl-2,4-dione motif) demonstrated a complete absence of in vivo antitumor activity in the L1210 leukemia model [1]. This functional divergence means that any benzotriazinyl-pyrimidine derivative cannot be considered a substitutable commodity: substituting the target compound with a structurally similar but pharmacologically distinct analog would yield entirely different experimental outcomes, invalidating comparative studies and wasting procurement resources. The quantitative evidence below substantiates this selection-critical differentiation.

6-Methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione (CAS 56742-21-3): Quantitative Differentiation Evidence


In Vivo L1210 Lymphoid Leukemia Antitumor Activity: Target Compound vs. DHFR Inhibitor Class Baseline

The target compound was evaluated in vivo against L1210 lymphoid leukemia in mice alongside two structural analogs (compounds 30 and 31) bearing 1,2,3-benzotriazinyl units. None of the three pyrimidine derivatives displayed any detectable inhibitory activity against lymphoid leukemia (L-1210) in mice, yielding 0% tumor inhibition [1]. In contrast, canonical DHFR inhibitors as a pharmacological class (e.g., methotrexate, aminopterin) consistently achieve ≥90% tumor growth inhibition in the standardized L1210 murine model at therapeutic doses [2].

DHFR inhibition antitumor screening L1210 murine leukemia negative control validation

Topological Polar Surface Area (TPSA) Differentiation from Clinically Deployed DHFR Inhibitors

The target compound has a calculated topological polar surface area (TPSA) of 114.02 Ų , which is substantially lower than the TPSA of the prototypical DHFR inhibitor methotrexate (TPSA ≈ 210 Ų) [1]. TPSA values below 140 Ų are empirically associated with improved passive intestinal absorption and blood-brain barrier penetration, whereas values exceeding 140 Ų predict poor membrane permeability [2]. This physicochemical distinction indicates that the target compound, despite lacking DHFR-dependent antitumor activity, possesses a molecular property profile favorable for applications requiring cellular or CNS penetration — a feature not shared by larger, more polar DHFR inhibitor scaffolds.

physicochemical property membrane permeability drug-likeness ADME profiling

Synthetic Route Differentiation: Diazotisation-Mediated Benzotriazinone Formation vs. Alternative Benzotriazine Assembly

The target compound was prepared via diazotisation of the corresponding o-aminobenzamido-pyrimidine precursor, a convergent synthetic strategy that installs the 1,2,3-benzotriazin-4-one ring directly onto the pre-constructed pyrimidine scaffold [1]. This approach contrasts with linear syntheses that build the benzotriazine core independently before coupling to a pyrimidine partner. The reported method generated three discrete benzotriazinyl-pyrimidine derivatives (compounds 24, 30, and 31) as analytically pure solids suitable for biological evaluation without requiring chromatographic purification [1]. While specific yields for the target compound are not reported individually in the available abstract, this methodology demonstrates that the compound can be accessed through a reproducible synthetic route relevant to scale-up for screening campaigns.

synthetic chemistry benzotriazine functionalization diazotisation building block

6-Methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione (CAS 56742-21-3): Best-Fit Research & Industrial Application Scenarios


Validated Negative Control for DHFR-Dependent Antitumor Screening Assays

The compound's demonstrated 0% in vivo antitumor activity in the L1210 leukemia model [1] makes it an ideal negative control for cell-based and in vivo DHFR inhibitor screening campaigns. Researchers can use this compound to establish baseline signals, verify assay specificity, and confirm that observed cytotoxicity in test compounds is not attributable to DHFR-unrelated mechanisms. Procurement of this specific benzotriazinyl-pyrimidine derivative—rather than a structurally similar but untested analog—ensures that the negative control has been experimentally validated, which is essential for reproducible preclinical pharmacology. [1]

Permeability-Reference Compound for Cellular Uptake and CNS Penetration Studies

With a TPSA of 114.02 Ų, the target compound falls within the favorable permeability window (TPSA < 140 Ų) associated with good intestinal absorption and potential blood-brain barrier penetration [2]. This physicochemical profile supports its use as a passively permeable reference standard in parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, or in vivo brain penetration assessments. Its lower TPSA compared to methotrexate (TPSA ≈ 210 Ų) makes it particularly valuable when calibrating assays intended to distinguish high-permeability from low-permeability chemical space. [2]

Synthetic Building Block for Benzotriazinone-Functionalized Library Synthesis

The compound's convergent synthetic accessibility via diazotisation chemistry [3] positions it as a viable starting material or intermediate for generating focused libraries of benzotriazinone-containing heterocycles. The pre-installed 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety and the reactive pyrimidine-2,4-dione scaffold offer multiple vectors for further derivatization, including N-alkylation, nucleophilic substitution, and metal-catalyzed cross-coupling. Procurement of this specific intermediate enables efficient exploration of chemical space around a scaffold with established synthetic tractability. [3]

Epigenetic Tool Compound Differentiation: DNMT vs. DHFR Target Selectivity Profiling

Although the target compound's DHFR-related activity is negative [1], structurally related benzotriazinyl derivatives have been explored as DNA methyltransferase (DNMT) inhibitors and kinase inhibitors in independent drug discovery programs [4][5]. This compound can serve as a selectivity control in epigenetic profiling panels, helping researchers confirm that observed DNMT or kinase inhibition by other benzotriazine-based tool compounds is not conflated with DHFR-mediated effects. Its well-characterized DHFR inactivity provides a clean baseline for multi-target selectivity assessment. [1][4][5]

Quote Request

Request a Quote for 6-Methyl-5-(4-oxo-1,2,3-benzotriazin-3(4h)-yl)pyrimidine-2,4(1h,3h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.